7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid
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Overview
Description
7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid typically involves multi-step reactions. One common method includes the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate under reflux conditions, followed by cyclization and chlorination steps . Another method involves the reaction of 2-cyano-4,4-dimethoxybutanoate with formamidine, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and minimizing by-products. For example, the use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times . Additionally, the use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like sodium periodate.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and amines.
Common Reagents and Conditions
Oxidation: Sodium periodate in the presence of a transition metal catalyst.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using phosphorus oxychloride, followed by nucleophilic substitution with amines.
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrrolo[2,3-d]pyrimidine core, which can exhibit different biological activities .
Scientific Research Applications
7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key scaffold in the development of kinase inhibitors, which are used in cancer therapy.
Industry: The compound is employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is similar in structure but contains a chlorine atom at the 4-position.
4-Aminopyrrolo[2,3-d]pyrimidine: This derivative has an amino group at the 4-position and exhibits different biological activities.
Uniqueness
7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid is unique due to its specific acetic acid functional group, which can enhance its solubility and reactivity compared to other derivatives. This unique feature makes it a valuable scaffold for the development of novel therapeutic agents .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O2/c12-7(13)3-6-5-1-2-9-8(5)11-4-10-6/h1-2,4H,3H2,(H,12,13)(H,9,10,11) |
InChI Key |
HUKJYEVWOGJGMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)CC(=O)O |
Origin of Product |
United States |
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